molecular formula C12H16O2 B8299640 2,3-Dihydro-5-(1-hydroxy-2-methyl-1-propyl)benzofuran

2,3-Dihydro-5-(1-hydroxy-2-methyl-1-propyl)benzofuran

Cat. No. B8299640
M. Wt: 192.25 g/mol
InChI Key: HBOCLFFXGKUSFO-UHFFFAOYSA-N
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Patent
US04372970

Procedure details

Sodium borohydride (1.11 g, 0.029 mol) was added portionwise to a stirred solution of 2,3-dihydrobenzofuran (5.46 g, 0.029 mol) in ethanol (20 cm3) over 0.5 hr. with cooling. The mixture was then stirred at 50°-70° C. for 1.5 hr., cooled, water was added and the mixture was extracted with dichloromethane. The extract was washed with water, dried (Na2SO4), filtered and the solvent was removed. The residue was subjected to column chromatography on silica using toluene as the eluant. The appropriate fractions were combined and the solvent was removed to give 2,3-dihydro-5-(1-hydroxy-2-methyl-1-propyl)benzofuran (5.26 g, 0.027 mol; 95.2%). (Found: C, 74.59; H, 8.33. C12H16O2 requires C, 74.96; H, 8.39%) RF 0.30.
Quantity
1.11 g
Type
reactant
Reaction Step One
Quantity
5.46 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[O:3]1[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[CH2:5][CH2:4]1.[OH2:12]>C(O)C>[OH:12][CH:5]([C:10]1[CH:9]=[CH:8][C:7]2[O:3][CH2:4][CH2:5][C:6]=2[CH:11]=1)[CH:6]([CH3:11])[CH3:7] |f:0.1|

Inputs

Step One
Name
Quantity
1.11 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
5.46 g
Type
reactant
Smiles
O1CCC2=C1C=CC=C2
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was then stirred at 50°-70° C. for 1.5 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with cooling
TEMPERATURE
Type
TEMPERATURE
Details
, cooled
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with dichloromethane
WASH
Type
WASH
Details
The extract was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed
CUSTOM
Type
CUSTOM
Details
the solvent was removed

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
OC(C(C)C)C=1C=CC2=C(CCO2)C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.027 mol
AMOUNT: MASS 5.26 g
YIELD: PERCENTYIELD 95.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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